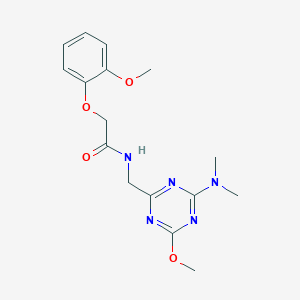

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide

説明

N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a triazine-derived acetamide featuring a dimethylamino group at position 4, a methoxy group at position 6 on the triazine ring, and a 2-methoxyphenoxyacetamide side chain. Its synthesis likely involves coupling a triazine-methylamine intermediate with 2-(2-methoxyphenoxy)acetic acid via amide bond formation, analogous to methods described in and .

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)24-4)9-17-14(22)10-25-12-8-6-5-7-11(12)23-3/h5-8H,9-10H2,1-4H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZXMJVQCWJVDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=CC=C2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves a series of organic reactions. The most common synthetic route includes the formation of the triazin ring, followed by the attachment of dimethylamino and methoxy groups through nucleophilic substitution reactions. The final step involves the coupling of this triazin derivative with 2-(2-methoxyphenoxy)acetamide using appropriate coupling agents like carbodiimides under controlled conditions of temperature and pH.

Industrial Production Methods: Industrial production of this compound often scales up the laboratory synthesis. This includes optimized reaction conditions to maximize yield and purity, such as using high-purity starting materials, precise temperature control, and efficient purification methods like recrystallization and chromatography.

化学反応の分析

Types of Reactions: This compound can undergo various types of reactions:

Oxidation: Conversion to corresponding oxides or other oxidative products.

Reduction: Formation of reduced derivatives.

Substitution Reactions: Both nucleophilic and electrophilic substitution can occur, depending on the reaction conditions and reagents.

Common Reagents and Conditions: Common reagents used include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions might involve halides, alkylating agents, or amines, often in solvents like ethanol, dichloromethane, or dimethyl sulfoxide.

Major Products: The major products formed depend on the reaction type. For example, oxidation might produce a N-oxide derivative, while nucleophilic substitution with an amine could yield various amide derivatives.

科学的研究の応用

Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. It acts as a key intermediate in multistep organic syntheses.

Biology: In biology, it might be used in the development of bioconjugates for research purposes, allowing the attachment of various biomolecules for studying biological processes.

Medicine: The compound can potentially be used in the pharmaceutical industry for drug development, given its structural framework which may mimic or modulate biological pathways.

Industry: In industry, it might be employed in the development of new materials with specific properties, such as advanced polymers or coatings, due to its unique chemical reactivity.

作用機序

The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide exerts its effects is primarily through its interaction with molecular targets in biological or chemical systems. This compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering the configuration of target molecules. The methoxy and dimethylamino groups play crucial roles in its binding affinity and specificity.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Triazine-Based Acetamides

(a) 2-(2-Chlorophenyl)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)acetamide

- Structural Differences: Replaces the 2-methoxyphenoxy group with a 2-chlorophenyl moiety.

- This could alter reactivity in nucleophilic substitution or binding interactions .

- Synthesis : Similar to the target compound, but uses 2-chlorophenylacetic acid as the acylating agent.

(b) N-(4-Chloro-6-(Ethylamino)-1,3,5-Triazin-2-yl)Acetamide

- Structural Differences: Features chloro and ethylamino groups on the triazine ring instead of dimethylamino and methoxy. The acetamide is directly attached to the triazine without a methylene linker.

- Implications: The ethylamino group introduces steric bulk and basicity, while the chloro group increases hydrophobicity. The absence of a methylene spacer may reduce conformational flexibility .

(c) (E)-N-(4-(Dimethylamino)-6-Styryl-1,3,5-Triazin-2-yl)Acetamide

- Structural Differences : Incorporates a styryl group (aromatic vinyl) at position 6 instead of methoxy.

Sulfonylurea and Herbicidal Triazine Derivatives

(a) Metsulfuron Methyl Ester

- Structural Differences : Contains a sulfonylurea bridge and a methoxy-methyl triazine core.

- Implications : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mechanism distinct from acetamide-based compounds. The methoxy-methyl triazine contributes to herbicidal activity .

(b) Ethametsulfuron Methyl Ester

- Structural Differences: Ethoxy and methylamino groups on the triazine ring.

Pharmacologically Active Acetamides

(a) Hypoglycemic 2-(4-((2,4-Dioxothiazolidin-5-Ylidene)Methyl)-2-Methoxyphenoxy)-N-Substituted Acetamides

- Structural Differences : Integrates a thiazolidinedione moiety linked to the acetamide.

- Implications : Thiazolidinediones are PPAR-γ agonists used in diabetes treatment. The acetamide-triazine core in the target compound may lack this specificity but could share metabolic stability traits .

(b) U-48800 (2-(2,4-Dichlorophenyl)-N-[2-(Dimethylamino)Cyclohexyl]-N-Methyl Acetamide)

- Structural Differences: Cyclohexyl-dimethylamino group instead of a triazine core.

- The dichlorophenyl group increases toxicity risks, a consideration for the target compound’s safety profile .

Comparative Data Table

Key Research Findings

- Electronic Effects: The dimethylamino group in the target compound donates electrons, stabilizing the triazine ring, whereas chloro substituents (e.g., in ) increase electrophilicity, favoring nucleophilic attack .

- Biological Activity : Sulfonylurea derivatives () highlight the importance of triazine substituents in herbicidal activity, suggesting the target compound’s methoxy group may enhance soil persistence .

- Synthetic Flexibility : Methods in (amide coupling via HBTU) and (chloro-triazine intermediates) provide scalable routes for modifying the acetamide side chain .

生物活性

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring substituted with dimethylamino and methoxy groups, alongside a phenoxy acetamide moiety. Its molecular formula is , with a molecular weight of 336.36 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to active sites of specific enzymes, inhibiting their functions.

- Receptor Interaction : It engages with cellular receptors, modulating various signaling pathways.

- DNA/RNA Interaction : The compound may intercalate with nucleic acids, affecting transcription and translation processes.

These mechanisms suggest potential applications in pharmacology and biochemistry.

Anticancer Activity

Several studies have investigated the anticancer properties of related compounds within the same chemical class. For instance, derivatives featuring similar structural motifs have shown significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (lung) | 10 | Induces apoptosis |

| Compound B | C6 (brain) | 15 | Inhibits cell proliferation |

| This compound | MCF7 (breast) | TBD | TBD |

The exact IC50 values for this compound are yet to be determined but are anticipated to reflect similar potency based on structure-activity relationships observed in related compounds.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit moderate antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of methoxy groups has been correlated with enhanced activity against these pathogens.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the potential for developing this compound as an antimicrobial agent.

Case Studies

- Anticancer Studies : A study conducted on triazine derivatives revealed that modifications at the 4-position significantly enhanced anticancer activity against lung cancer cells. The mechanism was attributed to apoptosis induction via caspase activation.

- Antimicrobial Evaluations : Another study assessed a series of methoxy-substituted acetamides against various bacterial strains. Results indicated that compounds with a triazine core exhibited superior activity compared to their non-triazine counterparts.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions involving:

- Substitution reactions under alkaline conditions to introduce methoxy and dimethylamino groups on the triazine ring .

- Condensation reactions between intermediates (e.g., chlorinated acetamides and triazine derivatives) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Purification via column chromatography or recrystallization in ethanol/water mixtures to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at 1667 cm⁻¹, NH at 3468 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons at δ 6.9–7.5 ppm) and carbon frameworks .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed [M+1]⁺ at m/z 430.2 vs. calculated 429.2) .

Q. How is the purity of the compound validated during synthesis?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like hexane:ethyl acetate (9:1) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of the triazine intermediate?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution on the triazine ring .

- Catalyst Use : Potassium carbonate or sodium hydride accelerates deprotonation in condensation steps .

- Temperature Control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of methoxy groups) .

- Data Contradiction Note : Excess base (>2 equiv.) may degrade dimethylamino groups; stoichiometry must be tightly controlled .

Q. What strategies resolve discrepancies in NMR data for structurally similar acetamide derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions (e.g., distinguishing methoxyphenoxy vs. triazine protons) .

- Variable-Temperature NMR : Clarifies dynamic effects (e.g., rotational barriers in acetamide linkages) .

- X-ray Crystallography : Provides definitive structural confirmation if crystalline forms are obtainable .

Q. How are in vitro bioactivity models designed to evaluate this compound’s hypoglycemic potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Targets PPAR-γ or α-glucosidase, with IC₅₀ values calculated from dose-response curves .

- Cell-Based Models : Uses insulin-resistant HepG2 cells or 3T3-L1 adipocytes to measure glucose uptake via fluorescence assays .

- Negative Controls : Includes structurally analogous compounds (e.g., lacking the dimethylamino group) to isolate pharmacophore effects .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulates interactions with PPAR-γ or kinase domains, scoring binding energies (ΔG) .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Correlates substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of the methoxyphenoxy moiety under acidic conditions?

- Methodological Answer :

- Controlled Hydrolysis Studies : Compare degradation rates at pH 2–7 using LC-MS to identify breakdown products .

- Protecting Groups : Temporarily replace methoxy with tert-butyldimethylsilyl (TBS) groups during synthesis .

- Alternative Solvents : Replace aqueous acids with non-protonic solvents (e.g., dichloromethane) in sensitive steps .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。